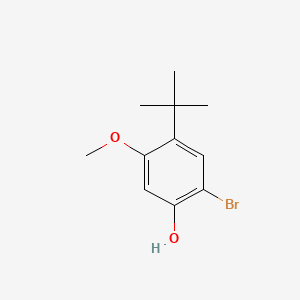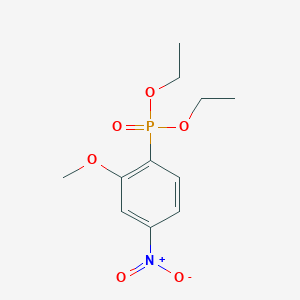
2-Bromo-4-(tert-butyl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butyl)-5-methoxyphenol is an organic compound with the molecular formula C11H15BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-methoxyphenol typically involves the bromination of 4-(tert-butyl)-5-methoxyphenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-5-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: The major product is 4-(tert-butyl)-5-methoxyphenol.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-5-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-methoxyphenol involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The bromine atom and phenol group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(tert-butyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Bromo-4-(tert-butyl)aniline: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.
2-Bromo-4-(tert-butyl)-6-methoxyphenol: Similar structure but with an additional methoxy group, which may enhance its solubility and reactivity.
Uniqueness
2-Bromo-4-(tert-butyl)-5-methoxyphenol is unique due to the specific combination of substituents on the phenol ring. The presence of both the tert-butyl and methoxy groups, along with the bromine atom, imparts distinct chemical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-5-methoxyphenol |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6,13H,1-4H3 |
InChI Key |
LOXQIMMHARBOBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















